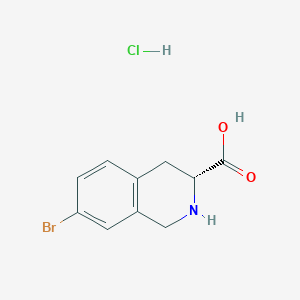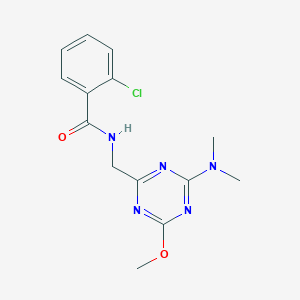
2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMCTB, and it is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.
科学的研究の応用
Synthesis and Polymer Applications
The compound 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide, through its core structure related to melamine and triazine derivatives, has shown significant potential in the synthesis of bi-functional derivatives and their polycondensates. Research conducted by Matsukawa et al. (1980) highlighted the synthesis of new melamine derivatives with potential applications in creating polycondensates, which are useful in various industrial applications, including resins and coatings due to their structural integrity and thermal stability (Matsukawa, S., Teshirogi, T., Sakamoto, M., & Tonami, H., 1980).
Corrosion Inhibition
Benzothiazole derivatives incorporating triazine structures, similar to the compound , have been synthesized and studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives and explored their efficacy as corrosion inhibitors for carbon steel in acidic environments. These studies demonstrate the potential of triazine derivatives in protecting industrial materials from corrosion, significantly extending their life and reducing maintenance costs (Hu, Z., Meng, Y., Ma, X., Zhu, H., Jun, L., Chao, L., & Cao, D., 2016).
Synthesis of Aromatic Polymers
The triazine ring, a component of the chemical structure of 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide, plays a crucial role in the synthesis of new aromatic polyamides, polyimides, and polyureas. Lin et al. (1990) have synthesized new aromatic polymers containing 1,3,5-triazine rings with long alkyl side chains, demonstrating their solubility and thermal stability. These polymers have potential applications in various fields, including electronics, due to their unique electrical properties and stability (Lin, J.-k., Yuki, Y., Kunisada, H., & Kondo, S., 1990).
Antitumor Agent Synthesis
Triazine derivatives have been explored for their potential in the synthesis of antitumor agents. Ferrer et al. (2002) conducted a study on the synthesis of isotopomers of pentamethylmelamine, an experimental anticancer agent, using a compound structurally related to 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide. This research opens new pathways for the development of novel anticancer drugs with improved efficacy and specificity (Ferrer, S., Naughton, D., & Threadgill, M., 2002).
Agricultural Herbicide Impact
The triazine core structure, akin to that of 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide, has been studied for its effects on soil algae, indicating its broader environmental and agricultural implications. Loeppky and Tweedy (1969) investigated the impact of atrazine, a triazine herbicide, on the growth of unicellular green algae, providing essential insights into the ecological effects of triazine-based herbicides (Loeppky, C., & Tweedy, B., 1969).
特性
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c1-20(2)13-17-11(18-14(19-13)22-3)8-16-12(21)9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGWPASCPTNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

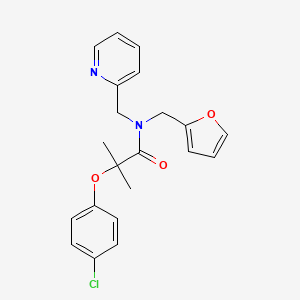
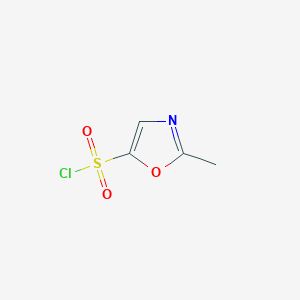

![1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2603011.png)
![N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2603014.png)
![4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride](/img/structure/B2603016.png)
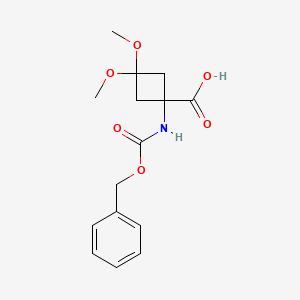

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2603019.png)
![3-(1H-Indol-3-yl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2603021.png)

![[5-(3-Methoxyphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2603023.png)
